molecular formula C11H19NO2 B179563 Ethyl 4-aminobicyclo[2.2.2]octane-1-carboxylate CAS No. 135908-45-1

Ethyl 4-aminobicyclo[2.2.2]octane-1-carboxylate

Cat. No.: B179563
CAS No.: 135908-45-1
M. Wt: 197.27 g/mol
InChI Key: QUVAHJOADQNEIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-aminobicyclo[2.2.2]octane-1-carboxylate is a chemical compound with the molecular formula C11H19NO2 . It is also known as ethyl 4-aminobicyclo [2.2.2]octane-1-carboxylate hydrochloride . The compound has a molecular weight of 233.74 .


Synthesis Analysis

The synthesis of this compound involves a new tandem reaction that permits rapid access to a wide range of bicyclo[2.2.2]octane-1-carboxylates in good to excellent yields with excellent enantioselectivities under metal-free, mild, and operationally simple conditions .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H19NO2.ClH/c1-2-14-9(13)10-3-6-11(12,7-4-10)8-5-10;/h2-8,12H2,1H3;1H . This code provides a specific representation of the molecular structure of the compound.


Physical and Chemical Properties Analysis

This compound is a powder at room temperature . The compound’s storage temperature is at room temperature .

Scientific Research Applications

  • Synthesis Techniques and Stereochemistry : A study by Palkó et al. (2013) discusses the synthesis of various enantiomers of aminobicyclooctane derivatives, including ethyl 2,3-diendo-3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylate. This research highlights the efficient synthesis process and the determination of stereochemistry through NMR spectroscopy and X-ray crystallography (Palkó, Hänninen, Sillanpää, & Fülöp, 2013).

  • Transport Applications in Biological Systems : Research conducted in 1983 by Christensen et al. explored the specificity of isomeric 3-aminobicyclo[3.2.1]octane-3-carboxylic acids to the Na+-independent membrane transport system in Ehrlich ascites tumor cells and rat hepatoma cell line HTC. This study indicates the relevance of the bicyclic structure in biological transport systems (Christensen, Handlogten, Vadgama, de la Cuesta, Ballesteros, Trigo, & Avendaño, 1983).

  • Investigations in Polymerization and Electrical Effects : The work of Herweh (1989) and Roberts & Moreland (1953) delve into the polymerization of derivatives and the electrical effects of substituent groups in saturated systems like bicyclo[2.2.2]octane-1-carboxylic acids. These studies provide insights into the chemical properties and reactivity of similar compounds (Herweh, 1989); (Roberts & Moreland, 1953).

  • Peptide Induction and Structural Studies : Research by André et al. (2012) and Arias-Pérez et al. (2003) focus on the ability of aminobicyclo[2.2.2]octane derivatives to induce reverse turns into peptides and their structural analysis through spectroscopy and X-ray diffraction. Such studies are crucial for understanding the molecular interactions and structural integrity of these compounds (André, Legrand, Deng, Didierjean, Pickaert, Martínez, Averlant-Petit, Amblard, & Calmès, 2012); (Arias-Pérez, Cosme, Gálvez, Sanz-Aparicio, Fonseca, & Bellanato, 2003).

  • Antiprotozoal Activities : Studies by Seebacher et al. (2007, 2006) examine the antiprotozoal activities of aminobicyclooctane derivatives against organisms like Trypanosoma b. rhodesiense and Plasmodium falciparum. These findings contribute to understanding the therapeutic potential of these compounds in treating diseases like sleeping sickness and malaria (Seebacher, Kaiser, Brun, Saf, & Weis, 2007); (Seebacher, Berger, Kaiser, Brun, Saf, & Weis, 2006).

Safety and Hazards

The safety information for Ethyl 4-aminobicyclo[2.2.2]octane-1-carboxylate includes several hazard statements: H315, H319, H335 . Precautionary measures include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Properties

IUPAC Name

ethyl 4-aminobicyclo[2.2.2]octane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2/c1-2-14-9(13)10-3-6-11(12,7-4-10)8-5-10/h2-8,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUVAHJOADQNEIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C12CCC(CC1)(CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601181605
Record name Bicyclo[2.2.2]octane-1-carboxylic acid, 4-amino-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601181605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135908-45-1
Record name Bicyclo[2.2.2]octane-1-carboxylic acid, 4-amino-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=135908-45-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bicyclo[2.2.2]octane-1-carboxylic acid, 4-amino-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601181605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Ethyl 4-benzyloxycarbonylaminobicyclo[2.2.2]octane-1-carboxylate (40.0 g) was dissolved in ethanol (400 mL). To this solution, 10% palladium-carbon (4.00 g) was added and the mixture was stirred at room temperature for 6 hours in a stream of hydrogen. The catalyst in the reaction mixture was filtered through a Celite pad and the filtered catalyst, together with the Celite pad, was washed with ethanol. The filtrate and the washings were combined and concentrated under reduced pressure. The resulting residue was dried under reduced pressure to give ethyl 4-aminobicyclo[2.2.2]octane-1-carboxylate (23.9 g).
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
palladium-carbon
Quantity
4 g
Type
catalyst
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.